![molecular formula C12H15N5O B14892280 2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide: is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. This compound is part of the tetrazole family, known for their diverse biological and pharmaceutical applications due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amines, Triethyl Orthoformate, and Sodium Azide Method: This method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Ytterbium(III) triflate.
Diazotizing Reagent Method: The use of diazotizing reagent such as fluorosulfonyl azide enables the synthesis of tetrazoles under mild conditions.
Nitriles and Sodium Azide Method: The reaction of nitriles with sodium azide in the presence of zinc salts as catalysts.
Industrial Production Methods: Industrial production often employs the nitriles and sodium azide method due to its broad scope and efficiency. The reaction is typically carried out in water with zinc salts as catalysts, providing a high yield of the desired tetrazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles are known to participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide is used as a precursor in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Tetrazole derivatives, including n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide, exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties . They are also explored for their potential use in drug design and development due to their ability to mimic carboxylic acids .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways . The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Oteseconazole: An antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal with a similar mechanism of action to oteseconazole.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: A xanthine oxidase inhibitor with significant therapeutic potential.
Uniqueness: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its pivalamide moiety provides additional stability and lipophilicity, enhancing its potential as a drug candidate .
Propriétés
Formule moléculaire |
C12H15N5O |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)11(18)14-9-4-6-10(7-5-9)17-8-13-15-16-17/h4-8H,1-3H3,(H,14,18) |
Clé InChI |
OPHFIZLBIDRCEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

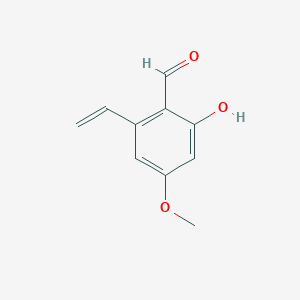
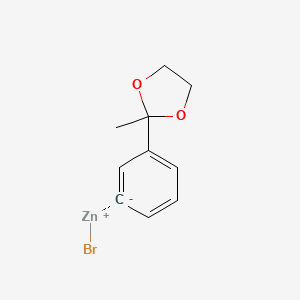
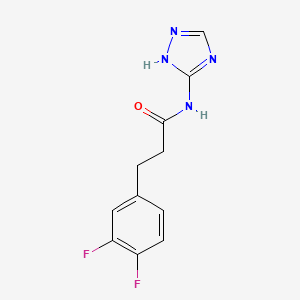
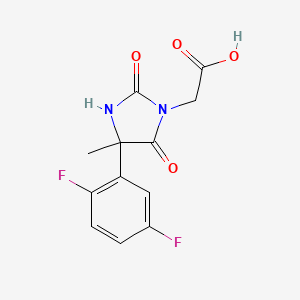

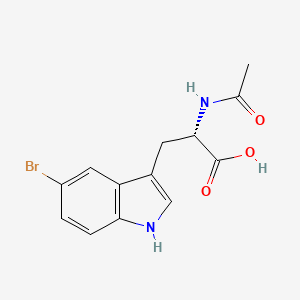
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
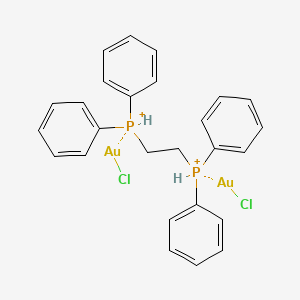
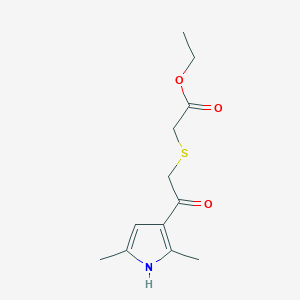
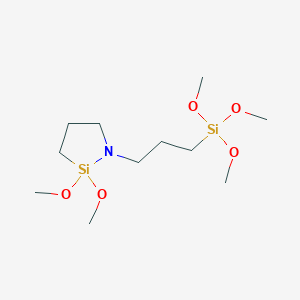
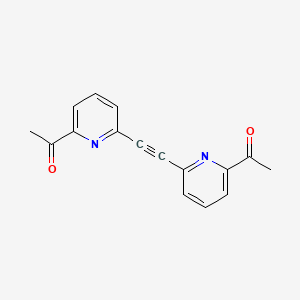
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
